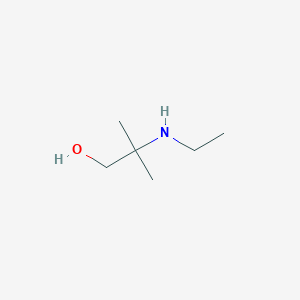
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives, which are known for their potent antibacterial and antifungal properties. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves the inhibition of DNA topoisomerase II enzyme. This enzyme is responsible for the relaxation and supercoiling of DNA during cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone has been shown to have potent anticancer activity. It selectively targets cancer cells and induces apoptosis, or programmed cell death. It also inhibits angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone in lab experiments include its potent anticancer activity, selectivity for cancer cells, and ability to induce apoptosis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone. These include:
1. Further studies to determine its safety and efficacy in animal models.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other diseases, such as infectious diseases and autoimmune disorders.
4. Identification of biomarkers that can predict the response to the compound in cancer patients.
5. Combination studies with other anticancer agents to enhance its efficacy.
Synthesemethoden
The synthesis of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves several steps. It starts with the reaction between 2,4-dimethoxyaniline and 2-chloro-6-fluoroquinoline, which results in the formation of 4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinoline. This intermediate is then reacted with thiomorpholine and benzyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the DNA topoisomerase II enzyme, which is essential for cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating.
Eigenschaften
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-28-15-4-6-19(20(12-15)29-2)25-21-16-11-14(23)3-5-18(16)24-13-17(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWARWKKHHQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

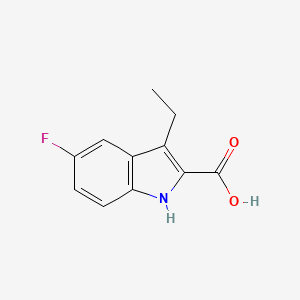
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
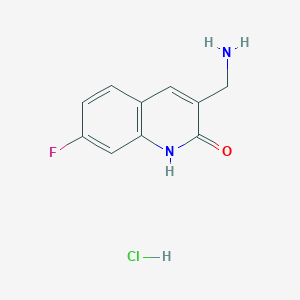
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

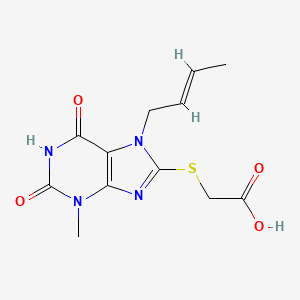
![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)
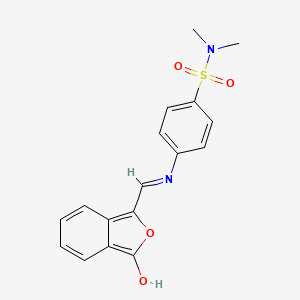
![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)
